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molecular formula C7H5NaO3 B8708425 Sodium 3,4-(methylenedioxy) phenolate

Sodium 3,4-(methylenedioxy) phenolate

Cat. No. B8708425
M. Wt: 160.10 g/mol
InChI Key: LEWPSSCATGWXEP-UHFFFAOYSA-M
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Patent
US06265428B1

Procedure details

Sesamol (415 mg, 3.0 mmol) was added, as a solution in THF (2 ml), to a suspension of mineral oil-free NaH under a water cooling bath. The mixture was stirred at 25° C. for 20 min. yielding a clear solution. The solvent was evaporated at 40° C. under reduced pressure and the resulting solid sodium 3,4-(methylenedioxy)phenoxide was dried in vacuo at 25° C. for 30 min before use.
Quantity
415 mg
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
2 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH2:1]1[O:5][C:4]2[CH:6]=[C:7]([OH:10])[CH:8]=[CH:9][C:3]=2[O:2]1.[H-].[Na+:12]>C1COCC1>[CH2:1]1[O:2][C:3]2[CH:9]=[CH:8][C:7]([O-:10])=[CH:6][C:4]=2[O:5]1.[Na+:12] |f:1.2,4.5|

Inputs

Step One
Name
Quantity
415 mg
Type
reactant
Smiles
C1OC2=C(O1)C=C(C=C2)O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[H-].[Na+]
Name
Quantity
2 mL
Type
solvent
Smiles
C1CCOC1

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
25 °C
Stirring
Type
CUSTOM
Details
The mixture was stirred at 25° C. for 20 min.
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
yielding a clear solution
CUSTOM
Type
CUSTOM
Details
The solvent was evaporated at 40° C. under reduced pressure
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
the resulting solid sodium 3,4-(methylenedioxy)phenoxide was dried in vacuo at 25° C. for 30 min before use
Duration
30 min

Outcomes

Product
Details
Reaction Time
20 min
Name
Type
Smiles
C1OC=2C=C([O-])C=CC2O1.[Na+]

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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